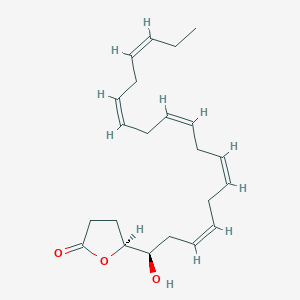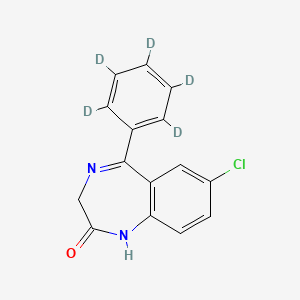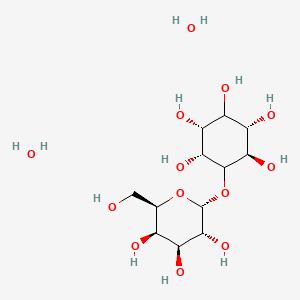
Phomaligol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phomaligol A is a natural compound that belongs to the class of polyphenolic compounds. It is primarily produced by certain fungi, such as Phoma species and Aspergillus flocculosus . This compound has garnered interest due to its potential biological activities, including antibacterial and antitumor properties .
Vorbereitungsmethoden
Phomaligol A is typically obtained through the fermentation process of the fungus Phoma species . The fungus is cultured under specific media conditions, followed by extraction and purification steps to obtain this compound with high purity . Additionally, it has been isolated from the culture broth of the marine-derived fungus Aspergillus flocculosus .
Analyse Chemischer Reaktionen
Phomaligol A undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phomaligol A has shown promise in several scientific research applications. In chemistry, it is studied for its unique chemical structure and potential as a lead compound for drug development . In biology and medicine, this compound exhibits antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains . It also shows potential anti-neuroinflammatory effects by inhibiting nitric oxide production in microglial cells . In industry, this compound’s biological activities make it a candidate for developing new antibacterial and antitumor agents .
Wirkmechanismus
The mechanism of action of Phomaligol A involves its interaction with molecular targets and pathways related to inflammation and bacterial growth . It suppresses the production of pro-inflammatory mediators in activated microglial cells without cytotoxicity . Additionally, its antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Phomaligol A can be compared to other polyphenolic compounds, such as kojic acid and its derivatives . While kojic acid and its methyl ethers are known for their skin-lightening properties, this compound stands out due to its antibacterial and anti-neuroinflammatory activities . Other similar compounds include deketo-phomaligol A and phomaligol E, which are also derived from Aspergillus flocculosus and share structural similarities with this compound .
Eigenschaften
CAS-Nummer |
152204-32-5 |
|---|---|
Molekularformel |
C14H20O6 |
Molekulargewicht |
284.308 |
IUPAC-Name |
[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C14H20O6/c1-6-8(2)11(16)20-14(4)9(15)7-10(19-5)13(3,18)12(14)17/h7-8,18H,6H2,1-5H3/t8-,13+,14+/m0/s1 |
InChI-Schlüssel |
DWJRXSZPSOQYDZ-MCCGJVOXSA-N |
SMILES |
CCC(C)C(=O)OC1(C(=O)C=C(C(C1=O)(C)O)OC)C |
Aussehen |
Oil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


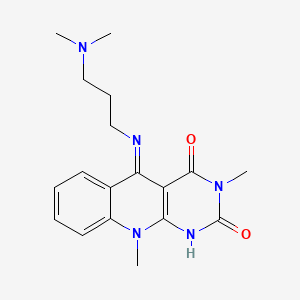
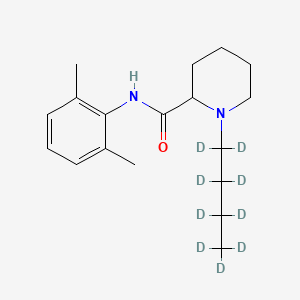

![barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate](/img/structure/B593373.png)
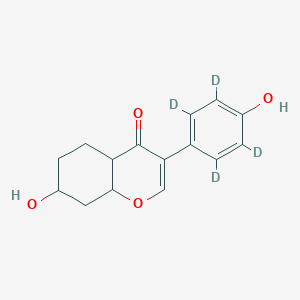


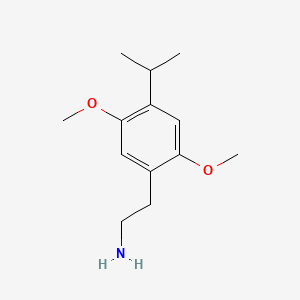
![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)
![2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide](/img/structure/B593385.png)
